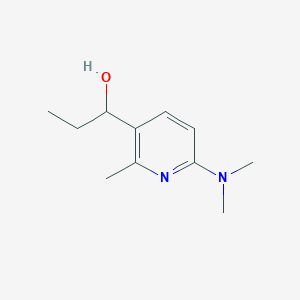
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a dimethylamino group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with dimethylamine and a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent reduction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations and minimize the impact on the environment.
化学反应分析
Types of Reactions
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.
科学研究应用
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)propan-1-ol: A similar compound with a different substitution pattern on the pyridine ring.
3-Dimethylamino-1-propanol: Another related compound with a different structural arrangement.
Uniqueness
1-(6-(Dimethylamino)-2-methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups on the pyridine ring
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-[6-(dimethylamino)-2-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-5-10(14)9-6-7-11(13(3)4)12-8(9)2/h6-7,10,14H,5H2,1-4H3 |
InChI 键 |
JFGVAVOIODWXJI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(N=C(C=C1)N(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


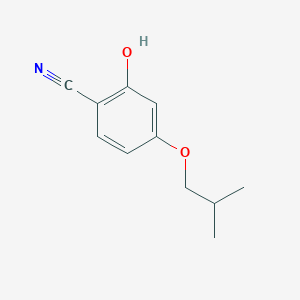
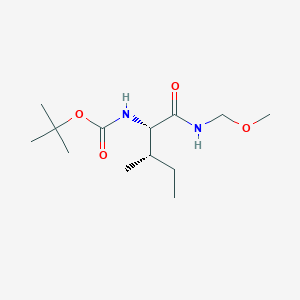
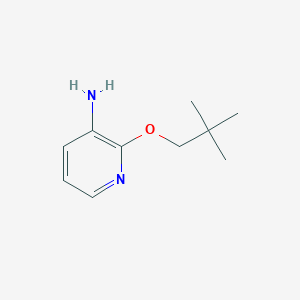
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13012330.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)

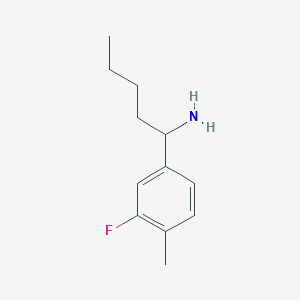
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)
![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
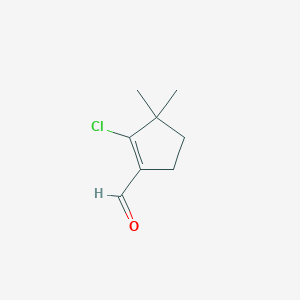
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)
